
(E)-3-(5-nitrothiophen-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one
Vue d'ensemble
Description
(E)-3-(5-nitrothiophen-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one is a chemical compound with the molecular formula C13H13N3O3S. It is also known as NT219 and has been found to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Applications De Recherche Scientifique
Electronic and Molecular Device Applications
A molecule with a nitroamine redox center, related to the structure of interest, demonstrated remarkable electronic properties when used in a molecular electronic device. The device showed negative differential resistance with an on-off peak-to-valley ratio exceeding 1000:1, suggesting potential applications in molecular electronics and computing (Chen et al., 1999).
Heterocyclic Chemistry and Synthesis
Pyrrolidines, a core structural component, are crucial in various biological effects and have widespread applications in medicine, industry, such as dyes, and agrochemical substances. The exploration of pyrrolidines' chemistry, including synthesis methodologies like the [3+2] cycloaddition reaction, underscores the importance of this class of compounds in advancing scientific and industrial applications (Żmigrodzka et al., 2022).
Electrophilic and Nucleophilic Uses
The compound's framework enables its utility as both an electrophile and nucleophile, facilitating the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and tetrahydrofuran. These derivatives serve as probes for studying interactions with biological receptors, indicating the compound's versatility in synthetic organic chemistry and biological studies (Zhang et al., 2004).
Optoelectronic and Electrochromic Properties
The copolymerization of related monomers with 3,4-ethylenedioxythiophene exhibited distinct electrochromic properties, including fast switching times and high optical contrast. These findings suggest potential applications in the development of electrochromic devices, displays, and smart windows, demonstrating the broad applicability of compounds within this structural class in materials science (Ak et al., 2008).
Medicinal Chemistry and Drug Design
The structural motif of pyrrolidine and its derivatives has been utilized in the synthesis of compounds with significant biological activities, including antibacterial and antifungal properties. The electron density distribution in these compounds suggests potential mechanisms of action and interactions with biological targets, underscoring their importance in the development of new therapeutic agents (Al-Wahaibi et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c14-10(12-7-1-2-8-12)5-3-9-4-6-11(17-9)13(15)16/h3-6H,1-2,7-8H2/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSVOHWDGMFOHN-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



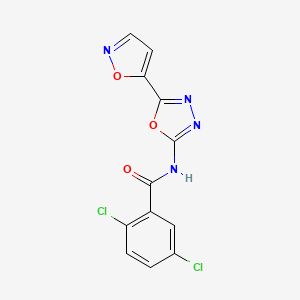
![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)
![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)

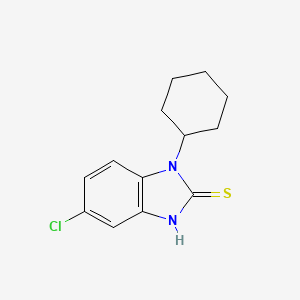
![8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one](/img/structure/B2994159.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2994161.png)
![Methyl 3-{[(2-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)
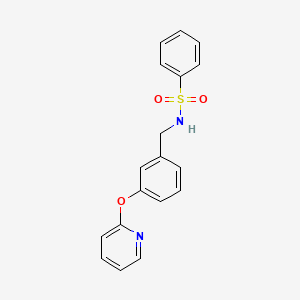
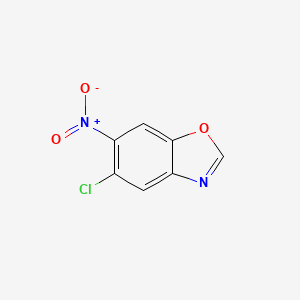
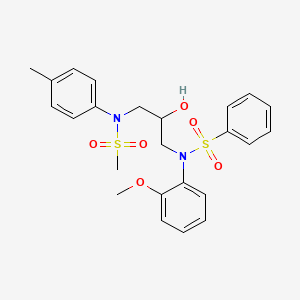
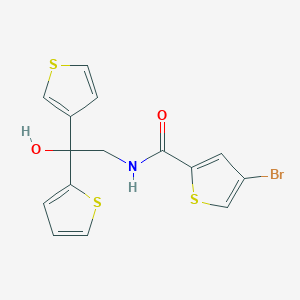
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)